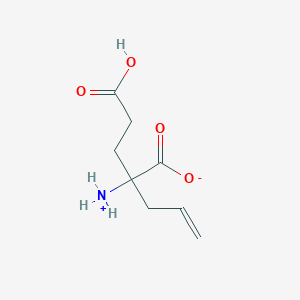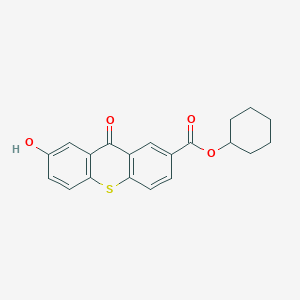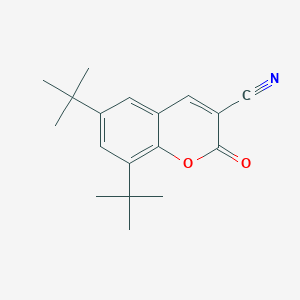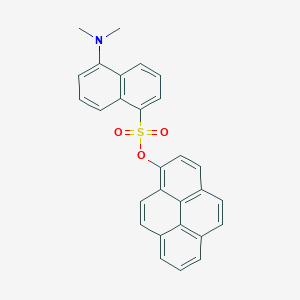
2-Ammonio-2-(2-carboxyethyl)pent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ammonio-2-(2-carboxyethyl)pent-4-enoate is an organic compound with the molecular formula C8H12NO4 It is characterized by the presence of an ammonium group, a carboxyethyl group, and a pent-4-enoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ammonio-2-(2-carboxyethyl)pent-4-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pentenoic acid and 2-aminoethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. This often includes the use of continuous flow reactors and advanced purification methods to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Ammonio-2-(2-carboxyethyl)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ammonium and carboxyethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Ammonio-2-(2-carboxyethyl)pent-4-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ammonio-2-(2-carboxyethyl)pent-4-enoate involves its interaction with molecular targets and pathways. The ammonium and carboxyethyl groups play a crucial role in its reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-carboxyethyl)pent-4-enoate: Similar structure but lacks the ammonium group.
2-Ammonio-2-(2-carboxyethyl)but-4-enoate: Similar structure but with a shorter carbon chain.
Uniqueness
2-Ammonio-2-(2-carboxyethyl)pent-4-enoate is unique due to the presence of both ammonium and carboxyethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-azaniumyl-2-(2-carboxyethyl)pent-4-enoate |
InChI |
InChI=1S/C8H13NO4/c1-2-4-8(9,7(12)13)5-3-6(10)11/h2H,1,3-5,9H2,(H,10,11)(H,12,13) |
InChI Key |
PTKSXFVJUFVQPL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCC(=O)O)(C(=O)[O-])[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)

![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)
![1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12604569.png)

![[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12604582.png)



![ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12604604.png)

![Carbamic acid, [(1S)-2-(1H-indol-3-yl)-1-[[[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12604628.png)
